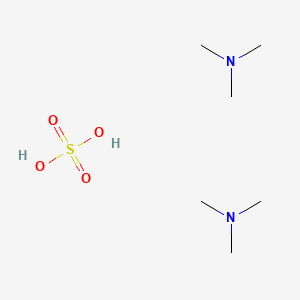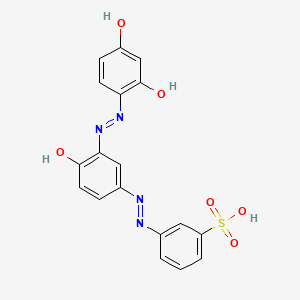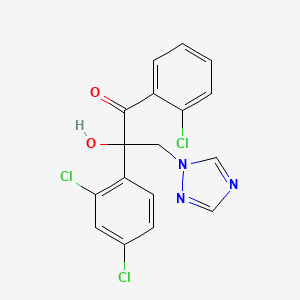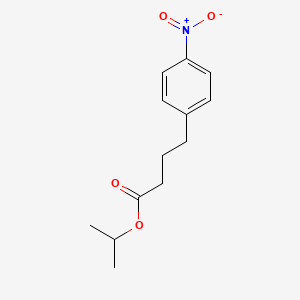
Isopropyl 4-(4-nitrophenyl)butyrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 4-(4-nitrophenyl)butyrate is an organic compound with the molecular formula C13H17NO4. It is an ester derived from 4-nitrophenyl butyric acid and isopropanol. This compound is known for its applications in various fields, including analytical chemistry and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 4-(4-nitrophenyl)butyrate typically involves the esterification of 4-nitrophenyl butyric acid with isopropanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified using techniques such as distillation or recrystallization to obtain the pure ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions ensures high purity and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl 4-(4-nitrophenyl)butyrate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield 4-nitrophenyl butyric acid and isopropanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can undergo nucleophilic substitution reactions where the isopropyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed
Hydrolysis: 4-nitrophenyl butyric acid and isopropanol.
Reduction: Isopropyl 4-(4-aminophenyl)butyrate.
Substitution: Various substituted esters depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Isopropyl 4-(4-nitrophenyl)butyrate has several applications in scientific research:
Analytical Chemistry: Used as a substrate in enzyme assays to study esterase and lipase activities.
Biotechnology: Employed in the development of biosensors for detecting specific analytes.
Pharmaceuticals: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed under physiological conditions.
Industrial Processes: Utilized in the synthesis of other organic compounds and as an intermediate in chemical manufacturing.
Wirkmechanismus
The mechanism of action of Isopropyl 4-(4-nitrophenyl)butyrate primarily involves its hydrolysis by esterases and lipases. These enzymes catalyze the cleavage of the ester bond, releasing 4-nitrophenyl butyric acid and isopropanol. The nitro group can also undergo reduction to form an amino group, which can participate in further biochemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Nitrophenyl acetate
- 4-Nitrophenyl propionate
- 4-Nitrophenyl palmitate
Uniqueness
Isopropyl 4-(4-nitrophenyl)butyrate is unique due to its specific ester linkage and the presence of a nitro group, which allows it to participate in a variety of chemical reactions. Its applications in enzyme assays and biosensors make it a valuable compound in both research and industrial settings .
Eigenschaften
CAS-Nummer |
94086-76-7 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
propan-2-yl 4-(4-nitrophenyl)butanoate |
InChI |
InChI=1S/C13H17NO4/c1-10(2)18-13(15)5-3-4-11-6-8-12(9-7-11)14(16)17/h6-10H,3-5H2,1-2H3 |
InChI-Schlüssel |
WQUVMYDZSHRUNH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)CCCC1=CC=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


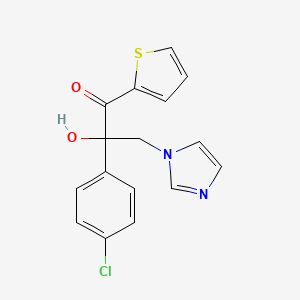
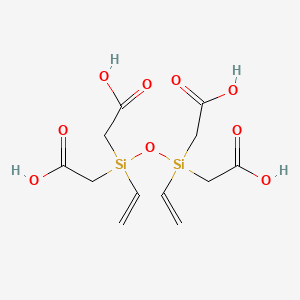
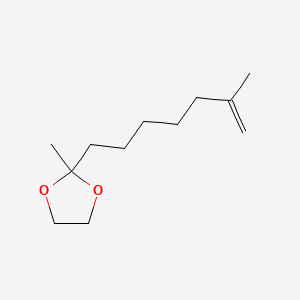

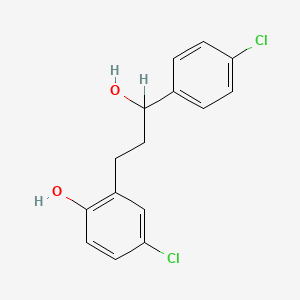
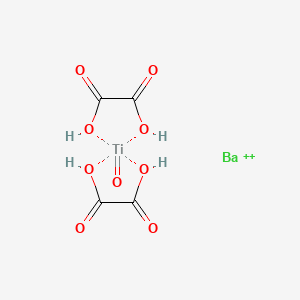
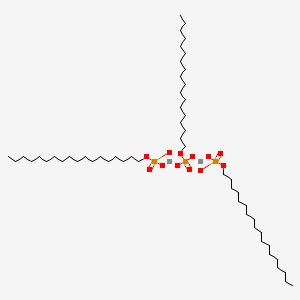
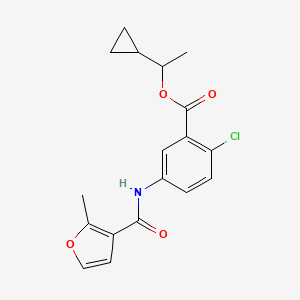
![3,7,7-Trimethyl-3-(2-methyl-3-oxobutyl)bicyclo[4.1.0]heptan-2-one](/img/structure/B12679409.png)
